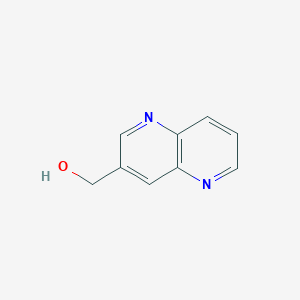

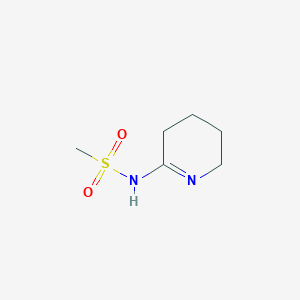

![molecular formula C11H19Cl2FN2O B1443203 {2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride CAS No. 1269152-21-7](/img/structure/B1443203.png)

{2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride

Overview

Description

{2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride, also known as 4-FMA, is a synthetic compound belonging to the phenethylamine class of chemicals. It is an analog of the popular recreational drug 4-methylmethamphetamine (4-MMA), and has been used in scientific research to investigate the effects of monoamine neurotransmitters in the brain. 4-FMA has been studied for its potential therapeutic applications, including the treatment of various neurological and psychiatric disorders, as well as its ability to modulate the release of dopamine and other neurotransmitters.

Scientific Research Applications

Antibacterial Agents : Egawa et al. (1984) synthesized compounds with amino- and hydroxy-substituted cyclic amino groups, exhibiting significant antibacterial activities. This suggests potential applications in developing new antibacterial agents (Egawa et al., 1984).

Synthesis of Furan Derivatives : Zhao et al. (2020) explored the catalyst-free domino reaction of certain compounds, resulting in derivatives with significant mortality against Myzus persicae, an agricultural pest. This indicates applications in agriculture and pest control (Zhao et al., 2020).

Antimicrobial Activities : Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives with promising antimicrobial activities, highlighting potential use in fighting microbial infections (Bektaş et al., 2007).

Anti-Inflammatory Activity : Sun et al. (2019) synthesized fluorine-substituted derivatives exhibiting potent anti-inflammatory activity, suggesting potential in anti-inflammatory drug development (Sun et al., 2019).

Synthesis of Unnatural α-Amino Acid Derivatives : Hopkins and Malinakova (2007) demonstrated a method for synthesizing highly substituted unnatural α-amino esters, which could have applications in the development of new pharmaceuticals (Hopkins & Malinakova, 2007).

Molluscicidal Properties : El-bayouki and Basyouni (1988) synthesized compounds with properties effective against the intermediate host of schistosomiasis, indicating potential use in controlling this disease (El-bayouki & Basyouni, 1988).

Macromolecular Prodrugs : Nichifor, Coessens, and Schacht (1995) explored the synthesis of 5-fluorouracil-polymer conjugates, which could be used in targeted drug delivery systems (Nichifor et al., 1995).

Anticoccidial and Antimicrobial Activity : Georgiadis (1976) reported the synthesis of compounds with significant activity against coccidiosis, a parasitic disease in poultry, and other microbes (Georgiadis, 1976).

Synthesis of Key Intermediates : Fuli Zhang (2012) synthesized a key intermediate of aprepitant, indicating applications in the synthesis of complex pharmaceuticals (Zhang Fuli, 2012).

Crystal Packing Studies : Zhang, Wu, and Zhang (2011) explored the interactions in crystal packing of certain compounds, contributing to the understanding of molecular structures and interactions (Zhang et al., 2011).

properties

IUPAC Name |

N'-(4-fluorophenyl)-N-(2-methoxyethyl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FN2O.2ClH/c1-15-9-8-13-6-7-14-11-4-2-10(12)3-5-11;;/h2-5,13-14H,6-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIXUHCIBMUFPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCCNC1=CC=C(C=C1)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

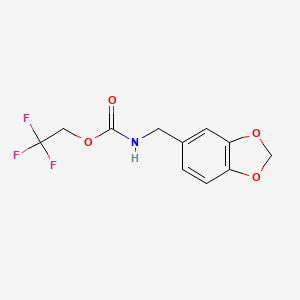

![tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate](/img/structure/B1443124.png)

![(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid](/img/structure/B1443128.png)

![4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1443131.png)

![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide](/img/structure/B1443133.png)

![Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B1443134.png)

![1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine](/img/structure/B1443137.png)

![[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1443139.png)

![1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one](/img/structure/B1443142.png)